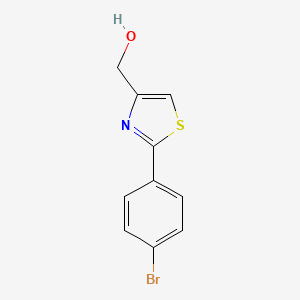

(2-(4-Bromophenyl)thiazol-4-yl)methanol

Description

Properties

IUPAC Name |

[2-(4-bromophenyl)-1,3-thiazol-4-yl]methanol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8BrNOS/c11-8-3-1-7(2-4-8)10-12-9(5-13)6-14-10/h1-4,6,13H,5H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKIBHFBTMSKGEX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=NC(=CS2)CO)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8BrNOS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20653779 |

Source

|

| Record name | [2-(4-Bromophenyl)-1,3-thiazol-4-yl]methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20653779 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.15 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21160-53-2 |

Source

|

| Record name | [2-(4-Bromophenyl)-1,3-thiazol-4-yl]methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20653779 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of (2-(4-Bromophenyl)thiazol-4-yl)methanol

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

(2-(4-Bromophenyl)thiazol-4-yl)methanol is a heterocyclic compound of significant interest within medicinal chemistry and materials science. Its structural motif, featuring a bromophenyl group attached to a thiazole methanol core, suggests potential applications in drug discovery as a scaffold for developing novel therapeutic agents. The bromine atom provides a handle for further synthetic modifications, such as cross-coupling reactions, while the thiazole ring is a well-established pharmacophore present in numerous approved drugs. The hydroxyl group offers a site for esterification or etherification, enabling the synthesis of diverse derivatives. A thorough understanding of its physicochemical properties is paramount for its effective utilization in research and development. This technical guide provides a comprehensive overview of the synthesis, and the experimentally-derived and computationally-predicted physicochemical properties of this compound, offering a foundational resource for scientists in the field.

Chemical Identity and Structure

-

IUPAC Name: this compound

-

CAS Number: 21160-53-2

-

Molecular Formula: C₁₀H₈BrNOS

-

Molecular Weight: 270.15 g/mol

-

Canonical SMILES: C1=CC(=CC=C1C2=NC=C(S2)CO)Br

Synthesis of this compound

The synthesis of this compound can be achieved through a multi-step process, with the Hantzsch thiazole synthesis being a cornerstone of the synthetic strategy. This classical method involves the condensation of an α-haloketone with a thioamide.

Proposed Synthetic Pathway

A plausible and efficient synthetic route to the target compound is outlined below. This pathway commences with the bromination of 4-bromoacetophenone to yield the α-bromo ketone intermediate, which is then cyclized with a suitable thioamide, followed by reduction of the resulting ester to the desired alcohol.

Caption: Proposed synthesis of this compound.

Detailed Experimental Protocol

Step 1: Synthesis of 2-Bromo-1-(4-bromophenyl)ethan-1-one (α-Bromo Ketone Intermediate)

-

Dissolve 4-bromoacetophenone in a suitable solvent such as glacial acetic acid or diethyl ether.

-

Slowly add an equimolar amount of bromine (Br₂) dropwise to the solution while stirring, maintaining the temperature between 0-5 °C using an ice bath.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for several hours until the reaction is complete (monitored by TLC).

-

Pour the reaction mixture into ice-cold water to precipitate the product.

-

Filter the solid, wash with copious amounts of water to remove any remaining acid, and dry under vacuum. Recrystallization from ethanol can be performed for further purification.

Step 2: Hantzsch Thiazole Synthesis to form Ethyl 2-(4-bromophenyl)thiazole-4-carboxylate

-

Dissolve 2-Bromo-1-(4-bromophenyl)ethan-1-one and ethyl 2-thiooxamate in a suitable solvent like ethanol.

-

Reflux the mixture for several hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).[1][2]

-

Upon completion, cool the reaction mixture to room temperature and pour it into cold water.

-

The precipitated solid is collected by filtration, washed with water, and dried.

-

The crude product can be purified by column chromatography on silica gel or by recrystallization.

Step 3: Reduction to this compound

-

Suspend lithium aluminum hydride (LiAlH₄) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the suspension to 0 °C in an ice bath.

-

Slowly add a solution of Ethyl 2-(4-bromophenyl)thiazole-4-carboxylate in anhydrous THF to the LiAlH₄ suspension.

-

After the addition is complete, allow the reaction to stir at room temperature for a few hours until the ester is completely consumed (monitored by TLC).

-

Carefully quench the reaction by the sequential addition of water and a sodium hydroxide solution.

-

Filter the resulting mixture through a pad of celite and wash the filter cake with THF or ethyl acetate.

-

The combined organic filtrates are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.

-

Purification by column chromatography on silica gel will afford the pure this compound.

Physicochemical Properties

Due to a lack of extensive experimental data in the public domain for this compound, a combination of available data from chemical suppliers and high-quality computational predictions are presented.

Summary of Physicochemical Data

| Property | Value | Source/Method |

| Molecular Formula | C₁₀H₈BrNOS | - |

| Molecular Weight | 270.15 g/mol | [3] |

| Physical Appearance | Predicted to be a solid at room temperature | - |

| Melting Point | Predicted: ~150-170 °C | Computational Prediction |

| Boiling Point | Predicted: 412.5 ± 55.0 °C at 760 mmHg | Chemical Supplier Data |

| Density | Predicted: 1.6 ± 0.1 g/cm³ | Chemical Supplier Data |

| Water Solubility | Predicted: Low | Computational Prediction |

| logP (Octanol-Water) | Predicted: ~2.5 - 3.0 | Computational Prediction |

| pKa (most acidic) | Predicted: ~13-14 (hydroxyl proton) | Computational Prediction |

| pKa (most basic) | Predicted: ~1.5-2.5 (thiazole nitrogen) | Computational Prediction |

Detailed Methodologies for Property Determination

The following sections outline the standard, field-proven experimental protocols for determining the key physicochemical properties of a novel compound like this compound.

The melting point is a critical indicator of purity. A sharp melting range (typically 0.5-1 °C) is characteristic of a pure crystalline solid.

Experimental Protocol (Capillary Method):

-

A small amount of the finely powdered, dry sample is packed into a thin-walled capillary tube, sealed at one end, to a height of 2-3 mm.

-

The capillary tube is placed in a melting point apparatus (e.g., a Mel-Temp or Thiele tube).[1][4]

-

The sample is heated slowly, at a rate of 1-2 °C per minute, near the expected melting point.

-

The temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂) are recorded.

-

The melting point is reported as the range T₁ - T₂.

Caption: Workflow for melting point determination.

Aqueous solubility is a critical parameter in drug development, influencing absorption and bioavailability. The shake-flask method is the gold standard for determining thermodynamic solubility.

Experimental Protocol (Shake-Flask Method):

-

An excess amount of the solid compound is added to a known volume of the solvent (e.g., phosphate-buffered saline at pH 7.4) in a sealed container.

-

The mixture is agitated (e.g., on a shaker bath) at a constant temperature (typically 25 °C or 37 °C) for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

The suspension is then filtered or centrifuged to separate the undissolved solid.

-

The concentration of the compound in the clear supernatant is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

The determined concentration represents the equilibrium solubility.

The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity, which is crucial for predicting its membrane permeability and pharmacokinetic properties.

Experimental Protocol (Shake-Flask Method):

-

A known amount of the compound is dissolved in one of the two pre-saturated phases (n-octanol or water).

-

This solution is then mixed with a known volume of the other pre-saturated phase in a sealed container.

-

The mixture is shaken vigorously for a set period to allow for partitioning between the two phases and then left to stand for the phases to separate completely.

-

The concentration of the compound in each phase is determined analytically (e.g., by UV-Vis spectroscopy or HPLC).

-

The logP is calculated as the logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

The pKa value(s) of a compound indicate the extent of its ionization at different pH values, which significantly impacts its solubility, absorption, and interaction with biological targets.

Experimental Protocol (UV-Vis Spectrophotometry):

-

A series of buffer solutions with a range of known pH values are prepared.

-

A stock solution of the compound in a suitable solvent (e.g., methanol or DMSO) is prepared.

-

A small, constant aliquot of the stock solution is added to each buffer solution.

-

The UV-Vis absorption spectrum of each solution is recorded.

-

The absorbance at a wavelength where the ionized and neutral forms of the compound have different molar absorptivities is plotted against the pH.

-

The resulting sigmoidal curve is analyzed to determine the pKa, which corresponds to the pH at the inflection point.

Spectroscopic and Structural Characterization

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the bromophenyl ring, typically in the range of δ 7.5-7.8 ppm. The thiazole proton will likely appear as a singlet around δ 7.0-7.5 ppm. The methylene protons of the methanol group should give a singlet or a doublet (if coupled to the hydroxyl proton) around δ 4.5-5.0 ppm, and the hydroxyl proton will be a broad singlet, the chemical shift of which will be concentration and solvent dependent.

-

¹³C NMR: The carbon NMR spectrum will show signals for the ten carbon atoms. The carbons of the bromophenyl ring will appear in the aromatic region (δ 120-140 ppm), with the carbon attached to the bromine atom showing a characteristic shift. The thiazole ring carbons will also resonate in the aromatic region, with the C2 carbon (attached to the bromophenyl group) and C4 carbon (attached to the methanol group) being downfield. The methylene carbon of the methanol group is expected to appear in the range of δ 60-65 ppm.

Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum will provide information about the functional groups present in the molecule. Key expected absorption bands include:

-

A broad O-H stretching band around 3200-3600 cm⁻¹ for the hydroxyl group.

-

C-H stretching vibrations for the aromatic and thiazole rings just above 3000 cm⁻¹.

-

C=C and C=N stretching vibrations for the aromatic and thiazole rings in the 1400-1600 cm⁻¹ region.

-

A strong C-O stretching band for the primary alcohol around 1050-1150 cm⁻¹.

-

A C-Br stretching vibration in the fingerprint region, typically below 800 cm⁻¹.

Mass Spectrometry (MS)

Electron impact (EI) or electrospray ionization (ESI) mass spectrometry can be used to determine the molecular weight and fragmentation pattern.

-

Molecular Ion Peak: The mass spectrum should show a prominent molecular ion peak (M⁺) at m/z 270 and an M+2 peak of similar intensity at m/z 272, which is characteristic of the presence of a single bromine atom.

-

Fragmentation: Common fragmentation pathways may involve the loss of the hydroxymethyl group (-CH₂OH), the bromine atom, or cleavage of the thiazole ring.

X-ray Crystallography

Single-crystal X-ray diffraction would provide the definitive three-dimensional structure of the molecule in the solid state, including bond lengths, bond angles, and intermolecular interactions. While no crystal structure for the title compound has been reported, the structures of several related 4-(4-bromophenyl)thiazole derivatives have been determined, providing insights into the likely packing and conformation of this class of compounds.

Applications and Future Directions

The this compound scaffold is a valuable building block in medicinal chemistry. The presence of the bromine atom allows for further structural diversification through reactions like Suzuki, Heck, or Sonogashira coupling, enabling the synthesis of a library of analogs for structure-activity relationship (SAR) studies. The thiazole core is known to interact with various biological targets, and derivatives of this scaffold could be explored as potential inhibitors of kinases, proteases, or other enzymes implicated in disease. The hydroxyl group provides a point for the attachment of linkers for the development of proteolysis-targeting chimeras (PROTACs) or for conjugation to other molecules to modulate pharmacokinetic properties.

Future research should focus on the experimental determination of the physicochemical properties outlined in this guide to validate the computational predictions. Furthermore, the synthesis and biological evaluation of a diverse set of derivatives will be crucial in unlocking the full therapeutic potential of this promising chemical scaffold.

References

An In-depth Technical Guide on the Structure-Activity Relationship of (2-(4-Bromophenyl)thiazol-4-yl)methanol

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

The thiazole scaffold is a cornerstone in medicinal chemistry, recognized for its presence in a multitude of biologically active compounds.[1][2] This technical guide provides a comprehensive analysis of the structure-activity relationship (SAR) of a specific thiazole derivative, (2-(4-Bromophenyl)thiazol-4-yl)methanol. This molecule serves as a valuable starting point for the design of novel therapeutic agents, particularly in the realm of oncology.[3][4] We will delve into the synthetic rationale, explore the impact of structural modifications on biological activity, and provide detailed experimental protocols for synthesis and evaluation. This guide is intended to empower researchers with the knowledge to rationally design and synthesize new chemical entities with enhanced potency and selectivity.

Introduction: The Thiazole Core in Drug Discovery

The five-membered heterocyclic thiazole ring, containing both sulfur and nitrogen atoms, is a privileged scaffold in drug discovery.[5][6] Its unique electronic properties and ability to participate in various non-covalent interactions have led to its incorporation into a wide array of approved drugs and clinical candidates.[7][8] Thiazole derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antidiabetic properties.[2][3][9]

The subject of this guide, this compound, presents a simple yet compelling architecture for SAR exploration. It comprises three key regions amenable to chemical modification: the 2-aryl (4-bromophenyl) group, the thiazole core, and the 4-methanol substituent. Understanding how alterations in these regions influence biological activity is paramount for the development of next-generation therapeutics.

Synthetic Strategy and Rationale

The synthesis of the this compound core and its analogs typically follows a convergent strategy, most commonly the Hantzsch thiazole synthesis. This classical method involves the condensation of a thioamide with an α-haloketone.

Core Synthesis Workflow

Caption: General synthetic workflow for this compound.

Experimental Protocol: Synthesis of this compound

-

Thioamide Formation: 4-Bromobenzaldehyde is reacted with Lawesson's reagent in a suitable solvent like toluene under reflux to yield 4-bromothiobenzamide.

-

Hantzsch Cyclization: Equimolar amounts of 4-bromothiobenzamide and 1,3-dichloroacetone are refluxed in ethanol for 4-6 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).

-

Intermediate Isolation: Upon completion, the reaction mixture is cooled, and the precipitated solid, 2-(4-bromophenyl)-4-(chloromethyl)thiazole, is collected by filtration and washed with cold ethanol.

-

Hydrolysis: The crude intermediate is then treated with an aqueous solution of sodium acetate in an acetone/water mixture and heated to reflux for 2-3 hours to facilitate the hydrolysis of the chloromethyl group to the corresponding methanol.

-

Purification: The final product is extracted with an organic solvent (e.g., ethyl acetate), washed with brine, dried over anhydrous sodium sulfate, and purified by column chromatography on silica gel.

Structure-Activity Relationship (SAR) Exploration

The SAR of this compound can be systematically investigated by modifying its three primary components. The goal is to identify key structural features that govern biological activity, selectivity, and pharmacokinetic properties.

SAR Exploration Strategy

Caption: A systematic approach to exploring the SAR of the core molecule.

Modifications of the 2-Aryl (4-Bromophenyl) Group (A-Ring)

The 4-bromophenyl moiety often plays a crucial role in anchoring the molecule within the binding pocket of its biological target.

-

Halogen Substitution: The bromine atom at the para position is a good starting point for modification. A halogen scan (F, Cl, I) can probe the effect of both sterics and electronics on activity. For instance, replacement with a fluorine atom can sometimes enhance metabolic stability and binding affinity.

-

Electronic Effects: Introducing electron-donating groups (e.g., methoxy, methyl) or electron-withdrawing groups (e.g., trifluoromethyl, cyano) at the para or meta positions can significantly alter the electronic distribution of the phenyl ring, impacting target engagement.

-

Steric Bulk: Varying the size of the substituent can help define the steric tolerance of the binding pocket.

-

Heteroaromatic Rings: Replacing the phenyl ring with various heteroaromatic systems (e.g., pyridine, thiophene) can introduce new hydrogen bonding opportunities and improve solubility.

Modifications of the Thiazole Core (B-Ring)

The thiazole ring itself is a key pharmacophoric element.[10]

-

Isosteric Replacements: Replacing the thiazole with other five-membered heterocycles like oxazole or imidazole can help determine the importance of the sulfur and nitrogen atoms for activity.

-

Substitution at the C5-Position: The C5-position of the thiazole ring is often available for substitution. Introducing small alkyl or halogen substituents at this position can modulate the molecule's lipophilicity and conformation.

Modifications of the 4-Methanol Group (C-Substituent)

The primary alcohol at the 4-position provides a handle for a variety of chemical transformations.

-

Esterification and Etherification: Converting the alcohol to esters or ethers can improve cell permeability and introduce new interactions with the target.

-

Oxidation: Oxidation of the methanol to an aldehyde or a carboxylic acid introduces new functional groups capable of forming different types of interactions, such as hydrogen bonds or salt bridges.

-

Conversion to Amines and Amides: The alcohol can be converted to an amine, which can then be further derivatized to various amides. This introduces a hydrogen bond donor and acceptor, potentially leading to improved target affinity.

Biological Evaluation: In Vitro Assays

A critical component of any SAR study is the robust biological evaluation of the synthesized analogs. For thiazole derivatives, which have shown promise as anticancer agents, a panel of in vitro assays is essential.[11][12]

Antiproliferative Activity Assessment Workflow

Caption: A typical workflow for evaluating the anticancer activity of synthesized analogs.

Experimental Protocol: MTT Assay for Cytotoxicity

-

Cell Seeding: Cancer cells (e.g., MCF-7, HepG2) are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.[3][12]

-

Compound Treatment: The synthesized compounds are dissolved in DMSO and then diluted in cell culture medium to various concentrations. The cells are treated with these compounds for 48-72 hours.

-

MTT Addition: After the incubation period, MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours at 37°C.

-

Formazan Solubilization: The medium is removed, and DMSO is added to each well to dissolve the formazan crystals.

-

Absorbance Reading: The absorbance is measured at 570 nm using a microplate reader.

-

IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated by plotting the percentage of cell viability against the compound concentration.

Data Interpretation and Lead Optimization

Table 1: Hypothetical SAR Data for Analogs of this compound

| Compound ID | A-Ring Substitution (R1) | C-Substituent (R2) | IC50 (µM) vs. MCF-7 |

| Core | 4-Br | -CH2OH | 15.2 |

| 1a | 4-Cl | -CH2OH | 12.8 |

| 1b | 4-F | -CH2OH | 8.5 |

| 1c | 4-OCH3 | -CH2OH | 25.1 |

| 1d | 4-CF3 | -CH2OH | 5.6 |

| 2a | 4-Br | -CHO | 10.1 |

| 2b | 4-Br | -COOH | 30.5 |

| 2c | 4-Br | -CH2OAc | 9.8 |

| 2d | 4-Br | -CH2NH2 | 7.2 |

From this hypothetical data, several trends can be observed:

-

Small, electron-withdrawing groups at the para position of the A-ring (e.g., F, CF3) appear to enhance potency.

-

Conversion of the C-substituent to an amine (2d) is more favorable than oxidation to an aldehyde or acid.

These insights guide the next round of analog design. For example, combining a 4-trifluoromethylphenyl A-ring with a 4-aminomethyl C-substituent could lead to a highly potent compound. Further optimization would involve exploring different amine derivatives and substitutions at other positions.

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of novel therapeutic agents. A systematic SAR exploration, coupled with robust biological evaluation, can unlock the full potential of this chemical series. Future work should focus on elucidating the specific molecular targets of the most potent compounds and evaluating their efficacy in in vivo models. The principles and methodologies outlined in this guide provide a solid framework for researchers to rationally design and discover the next generation of thiazole-based drugs.

References

- 1. benchchem.com [benchchem.com]

- 2. A review on thiazole based compounds andamp; it’s pharmacological activities [wisdomlib.org]

- 3. mdpi.com [mdpi.com]

- 4. mdpi.com [mdpi.com]

- 5. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Thiazole based compounds: Significance and symbolism [wisdomlib.org]

- 8. aqar22-23.uttaranchaluniversity.ac.in [aqar22-23.uttaranchaluniversity.ac.in]

- 9. eurekaselect.com [eurekaselect.com]

- 10. Thiazole pharmacophore-based discovery of novel SGLT2 inhibitors using virtual screening, molecular docking, and molecular dynamics simulation for diabetic nephropathy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Novel thiazole derivatives as effective anti-cancer agents against human osteosarcoma cell line (SaOS-2): Microwave-assisted one-pot three-component synthesis, in vitro anti-cancer studies, and in silico investigations - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

The 2-Arylthiazole Scaffold: A Privileged Motif in Modern Drug Discovery

An In-depth Technical Guide to its Diverse Biological Activities and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Enduring Significance of the 2-Arylthiazole Core

The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, represents a cornerstone of medicinal chemistry. When coupled with an aryl substituent at the 2-position, it forms the 2-arylthiazole scaffold, a structure of remarkable versatility and profound biological significance. This privileged motif is not merely a synthetic curiosity but a recurring feature in a multitude of clinically relevant therapeutic agents and natural products. Its unique electronic properties, steric conformation, and capacity for diverse molecular interactions have established it as a critical pharmacophore in the rational design of novel drugs targeting a wide spectrum of human diseases.

This technical guide, intended for professionals in the field of drug discovery and development, provides a comprehensive exploration of the multifaceted biological activities of 2-arylthiazole derivatives. Moving beyond a simple catalog of effects, this document delves into the underlying mechanisms of action, elucidates key structure-activity relationships (SAR), and provides detailed, field-proven experimental protocols for the evaluation of these potent compounds. The narrative is structured to provide not just technical accuracy but also a causal understanding of experimental design, reflecting the perspective of a senior application scientist.

I. Anticancer Activity: Targeting the Pillars of Malignancy

The development of resistance to existing cancer therapies necessitates the urgent discovery of novel chemotherapeutic agents.[1] 2-Arylthiazole derivatives have emerged as a particularly fruitful area of investigation, exhibiting potent cytotoxicity against a broad range of human cancer cell lines, including those of the breast, lung, colon, and central nervous system.[1] Their mechanisms of action are often multifaceted, disrupting fundamental processes that sustain malignant growth and proliferation.

A. Mechanism of Action: A Multi-pronged Assault on Cancer Cells

The anticancer efficacy of 2-arylthiazole derivatives stems from their ability to modulate multiple, critical oncogenic pathways.

-

Inhibition of Tubulin Polymerization: A primary and well-documented mechanism is the disruption of microtubule dynamics.[2] Microtubules are essential for the formation of the mitotic spindle during cell division. By binding to the colchicine site on β-tubulin, certain 2-arylthiazole derivatives inhibit the polymerization of tubulin dimers into microtubules.[2] This disruption activates the spindle assembly checkpoint, leading to a prolonged arrest in the G2/M phase of the cell cycle and ultimately triggering the intrinsic apoptotic pathway.[3]

-

Kinase Inhibition: The 2-arylthiazole scaffold is a key feature in several potent kinase inhibitors. A preeminent example is Dasatinib , a multi-targeted inhibitor of BCR-ABL and Src family kinases, approved for the treatment of chronic myeloid leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia (ALL).[4][5] Dasatinib binds to both the active and inactive conformations of the ABL kinase, blocking the aberrant signaling that drives uncontrolled cell proliferation.[4][6]

-

Modulation of Pro-Survival Signaling Pathways:

-

PI3K/Akt/mTOR Pathway: This pathway is a central regulator of cell growth, survival, and metabolism, and its aberrant activation is a hallmark of many cancers.[7][8] Specific 2-aminothiazole derivatives have been shown to act as potent inhibitors of phosphatidylinositol 3-kinase (PI3K) or its downstream effector Akt, thereby suppressing this critical survival pathway and promoting apoptosis.[9]

-

NF-κB Signaling: The transcription factor Nuclear Factor-kappa B (NF-κB) plays a pivotal role in inflammation and cancer by promoting the expression of anti-apoptotic and pro-proliferative genes.[10] Benzothiazole derivatives have been demonstrated to exert anticancer effects by inhibiting NF-κB signaling, leading to the downregulation of its target genes like COX-2 and iNOS in hepatocellular carcinoma cells.[11]

-

Featured Signaling Pathway: PI3K/Akt/mTOR Inhibition

The diagram below illustrates the canonical PI3K/Akt/mTOR signaling cascade and highlights the points of intervention for 2-arylthiazole-based inhibitors.

Caption: Inhibition of the PI3K/Akt/mTOR pathway by 2-arylthiazole derivatives.

B. Quantitative Data: Anticancer Activity

The in vitro cytotoxic potential of 2-arylthiazole derivatives is typically quantified by determining the half-maximal inhibitory concentration (IC₅₀) against various cancer cell lines.

| Compound ID/Class | Cancer Cell Line | Cancer Type | IC₅₀ (µM) | Reference |

| Dasatinib | K562 | Chronic Myeloid Leukemia | <0.001 | [2] |

| Compound A7 | HeLa | Cervical Cancer | 4.4 - 8.7 | [2] |

| 2-arylthiazole (2a) | MDA-MB-231 | Breast Cancer | 3.92 (µg/mL) | [12] |

| 2-arylthiazole (2e) | HeLa | Cervical Cancer | 11.4 (µg/mL) | [13] |

| 2-aminothiazole (20) | H1299 | Lung Cancer | 4.89 | [1] |

| 2-aminothiazole (20) | SHG-44 | Glioma | 4.03 | [1] |

| Fused Thiazole (3f) | Leukemia Cell Lines | Leukemia | 0.37 - 0.67 | [11] |

C. Experimental Protocols & Workflows

This protocol provides a robust method for assessing the effect of 2-arylthiazole derivatives on cancer cell viability. The principle lies in the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by mitochondrial dehydrogenases in metabolically active cells.[14]

Workflow Diagram: MTT Assay

Caption: Standard workflow for assessing cytotoxicity using the MTT assay.

Step-by-Step Methodology:

-

Cell Seeding: Seed cancer cells in a 96-well flat-bottom plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Include wells with medium only as a blank control.[14]

-

Incubation: Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the 2-arylthiazole test compound in culture medium. Remove the existing medium from the cells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO at the highest concentration used for the test compounds).

-

Treatment Incubation: Incubate the plate for the desired exposure period (typically 48 or 72 hours).

-

MTT Addition: Following incubation, add 10 µL of sterile-filtered MTT solution (5 mg/mL in PBS) to each well.[15]

-

Formazan Formation: Incubate the plate for an additional 2-4 hours at 37°C, protected from light, allowing viable cells to reduce MTT to formazan.[14]

-

Solubilization: Carefully aspirate the medium. Add 100 µL of a solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[15]

-

Absorbance Measurement: Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader.[1]

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Plot the viability against the log of the compound concentration and determine the IC₅₀ value using non-linear regression analysis.

This assay directly measures the influence of a test compound on the assembly of purified tubulin into microtubules, providing mechanistic insight into its antiproliferative activity.[16]

Step-by-Step Methodology:

-

Reagent Preparation: Prepare a tubulin reaction mix on ice containing purified tubulin (e.g., 2 mg/mL), a general tubulin buffer, GTP (1 mM), glycerol (15%), and a fluorescent reporter that binds specifically to polymerized microtubules.[16][17]

-

Compound Preparation: Prepare 10x stocks of the test 2-arylthiazole derivative, a known inhibitor (e.g., Nocodazole), and a known stabilizer (e.g., Paclitaxel) as controls.

-

Assay Setup: Pre-warm a 96-well, black, flat-bottom plate to 37°C. Add 5 µL of the 10x test compounds or controls to the appropriate wells.

-

Initiation of Polymerization: To initiate the reaction, add 45 µL of the ice-cold tubulin reaction mix to each well.

-

Fluorescence Reading: Immediately place the plate in a pre-warmed fluorescence microplate reader. Measure fluorescence intensity (e.g., Ex: 360 nm, Em: 450 nm) every minute for 60-90 minutes at 37°C.[17]

-

Data Analysis: Plot fluorescence intensity versus time. The resulting sigmoidal curve represents nucleation, growth, and steady-state phases. Calculate the IC₅₀ for inhibition by comparing the maximum polymerization rate or the final steady-state fluorescence in the presence of various concentrations of the test compound to the vehicle control.[17]

II. Antimicrobial Activity: A Renewed Weapon Against Resistance

The rise of multidrug-resistant pathogens presents a grave threat to global health. The 2-arylthiazole scaffold has been extensively investigated for its potent activity against a wide range of microorganisms, including Gram-positive and Gram-negative bacteria.[18]

A. Mechanism of Action and Structure-Activity Relationship (SAR)

The antimicrobial action of 2-arylthiazole derivatives is often linked to the inhibition of essential bacterial enzymes. For instance, some derivatives are predicted to inhibit MurB, an enzyme involved in the biosynthesis of peptidoglycan, a critical component of the bacterial cell wall.[19]

SAR studies have provided critical insights for optimizing antimicrobial potency:

-

Substituents on the Aryl Ring: The nature and position of substituents on the 2-aryl ring significantly influence activity. Electron-withdrawing groups, such as nitro groups, can enhance antibacterial activity.[20]

-

Modifications at the Thiazole Core: Hybridization of the 2-arylthiazole scaffold with other heterocyclic rings, such as pyrazoline, has yielded compounds with potent and broad-spectrum antimicrobial effects.[18]

-

Guanidine Moiety: The introduction of a guanidine group has been shown to significantly lower the Minimum Inhibitory Concentration (MIC) values against MRSA.[21]

B. Quantitative Data: Antimicrobial Activity

The efficacy of antimicrobial agents is determined by their Minimum Inhibitory Concentration (MIC), the lowest concentration that inhibits visible bacterial growth.

| Compound Class/ID | Bacterial Strain | MIC (µg/mL) | Reference |

| 2-(N-allyl)-5-(2-pyrazolin-3-yl)-thiazole | S. pneumoniae | 0.03 - 7.81 | [18] |

| 2-(N-allyl)-5-(2-pyrazolin-3-yl)-thiazole | E. coli | 0.03 - 7.81 | [18] |

| 2-(3-(thiophen-2-yl)-2-pyrazolin-1-yl)-thiazole | P. aeruginosa | 15.6 - 31.25 | [18] |

| Arylthiazole (4i) | MRSA USA300 | 1 | [21] |

| Arylthiazole (4i) | Vancomycin-Resistant S. aureus (VRSA) | 1 | [21] |

| Heteroaryl(aryl) thiazole (3) | S. aureus | 230 - 700 | [19] |

C. Experimental Protocol: Broth Microdilution for MIC Determination

This is the gold-standard method for determining the quantitative susceptibility of bacteria to antimicrobial agents.

Workflow Diagram: Broth Microdilution Assay

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Step-by-Step Methodology:

-

Compound Dilution: In a sterile 96-well microtiter plate, prepare two-fold serial dilutions of the 2-arylthiazole derivative in a suitable cation-adjusted broth medium (e.g., Mueller-Hinton Broth).

-

Inoculum Preparation: Prepare a bacterial inoculum from a fresh culture (18-24 hours old) on an agar plate. Suspend colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

-

Inoculation: Dilute the standardized inoculum in broth so that, after addition to the wells, the final concentration will be approximately 5 x 10⁵ CFU/mL. Inoculate each well containing the compound dilutions with the bacterial suspension.

-

Controls: Include a positive control well (broth with inoculum, no compound) to ensure bacterial growth and a negative/sterility control well (broth only) to check for contamination.

-

Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

-

MIC Determination: After incubation, determine the MIC by visually inspecting the plate for the lowest concentration of the compound that completely inhibits visible bacterial growth (i.e., the first clear well).

III. Anti-inflammatory Activity: Quelling the Inflammatory Cascade

Chronic inflammation is a key driver of numerous diseases, including arthritis, cardiovascular disease, and cancer. 2-Arylthiazole derivatives have demonstrated significant anti-inflammatory properties, often through mechanisms that intersect with their anticancer activities.

A. Mechanism of Action

A primary mechanism for the anti-inflammatory effects of these compounds is the inhibition of key enzymes and signaling pathways involved in the inflammatory response.

-

Inhibition of Cyclooxygenase (COX) Enzymes: COX enzymes, particularly the inducible isoform COX-2, are responsible for the production of pro-inflammatory prostaglandins. Certain 2-arylthiazole derivatives act as potent inhibitors of COX-2, thereby reducing prostaglandin synthesis.[11]

-

Downregulation of NF-κB Signaling: As mentioned previously, the NF-κB pathway is a master regulator of inflammation. By inhibiting this pathway, 2-arylthiazole derivatives can suppress the expression of a wide array of pro-inflammatory mediators, including cytokines (e.g., TNF-α, IL-1β), chemokines, and enzymes like iNOS and COX-2.[11][22]

Featured Signaling Pathway: NF-κB Inhibition

The diagram below outlines the canonical NF-κB signaling pathway and its inhibition by 2-arylthiazole derivatives, which prevents the transcription of pro-inflammatory genes.

Caption: Inhibition of the NF-κB signaling pathway by 2-arylthiazole derivatives.

B. Experimental Protocol: Carrageenan-Induced Paw Edema in Rodents

This is a classic and reliable in vivo model for evaluating the acute anti-inflammatory activity of novel compounds.[23]

Step-by-Step Methodology:

-

Animal Acclimatization: House rodents (typically rats or mice) under standard laboratory conditions for at least one week before the experiment.

-

Baseline Measurement: Measure the initial volume of the right hind paw of each animal using a plethysmometer.

-

Compound Administration: Administer the 2-arylthiazole test compound orally (p.o.) or intraperitoneally (i.p.) at various doses. Administer a standard anti-inflammatory drug (e.g., Indomethacin or Ibuprofen) to a positive control group and the vehicle to a negative control group.[15][24]

-

Induction of Inflammation: After a set period (e.g., 30-60 minutes) to allow for drug absorption, induce inflammation by injecting a 1% solution of carrageenan in saline into the sub-plantar surface of the right hind paw.[24]

-

Edema Measurement: Measure the paw volume at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.

-

Data Analysis: Calculate the percentage of edema inhibition for each treated group compared to the vehicle control group at each time point. Determine the ED₅₀ (the dose that causes 50% inhibition of edema).

IV. Conclusion and Future Directions

The 2-arylthiazole scaffold has unequivocally demonstrated its value as a privileged structure in medicinal chemistry. Its derivatives possess a remarkable breadth of biological activities, with profound implications for the treatment of cancer, infectious diseases, and inflammatory conditions. The success of clinically approved drugs like Dasatinib underscores the therapeutic potential harbored within this chemical class.

The continued exploration of 2-arylthiazole chemistry is a promising frontier in drug discovery. Future research should focus on:

-

Multi-Targeted Ligand Design: Leveraging the scaffold's versatility to design single molecules that can modulate multiple disease-relevant targets, potentially leading to synergistic efficacy and a reduced likelihood of drug resistance.

-

Optimization of Pharmacokinetic Properties: Enhancing the absorption, distribution, metabolism, and excretion (ADME) profiles of lead compounds to improve their bioavailability and safety.

-

Exploration of New Therapeutic Areas: Investigating the potential of 2-arylthiazole derivatives against other diseases, such as neurodegenerative disorders and metabolic syndromes, where the underlying pathologies involve pathways modulated by these compounds.

By integrating rational design, robust biological evaluation, and a deep understanding of mechanism of action, the scientific community can continue to unlock the full therapeutic potential of this exceptional chemical scaffold.

References

- 1. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Design, synthesis, and evaluation of new 2-oxoquinoline arylaminothiazole derivatives as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. Dasatinib: Mechanism of action and Safety_Chemicalbook [chemicalbook.com]

- 5. Dasatinib: MedlinePlus Drug Information [medlineplus.gov]

- 6. What is the mechanism of Dasatinib? [synapse.patsnap.com]

- 7. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Discovery of 5-Phenylthiazol-2-amine Derivatives as Novel PI4KIIIβ Inhibitors with Efficacious Antitumor Activity by Inhibiting the PI3K/AKT Axis [pubmed.ncbi.nlm.nih.gov]

- 10. Identification of Known Drugs that Act as Inhibitors of NF-κB Signaling and their Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Anticancer and Anti-Inflammatory Effects of Benzothiazole Derivatives Targeting NF-κB/COX-2/iNOS in a Hepatocellular Carcinoma Cell Line - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Dasatinib - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]

- 15. Studies on the anti-inflammatory activity and ulcerogenic adverse effect of thiazole derivatives, especially 2-amino-thiazoleacetic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. benchchem.com [benchchem.com]

- 17. maxanim.com [maxanim.com]

- 18. An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023) - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Synthesis and Antimicrobial Activity of New Heteroaryl(aryl) Thiazole Derivatives Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 20. The Potential of Thiazole Derivatives as Antimicrobial Agents [mdpi.com]

- 21. Arylthiazole Antibiotics Targeting Intracellular Methicillin-resistant Staphylococcus aureus (MRSA) that Interfere with Bacterial Cell Wall Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 22. ajmb.umsha.ac.ir [ajmb.umsha.ac.ir]

- 23. ijpras.com [ijpras.com]

- 24. An in vivo evaluation of anti-inflammatory, analgesic and anti-pyretic activities of newly synthesized 1, 2, 4 Triazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

(2-(4-Bromophenyl)thiazol-4-yl)methanol mechanism of action

An In-Depth Technical Guide to the Putative Mechanism of Action of (2-(4-Bromophenyl)thiazol-4-yl)methanol

Authored by a Senior Application Scientist

For Distribution to Researchers, Scientists, and Drug Development Professionals

Abstract

The thiazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous clinically significant agents. The specific compound, this compound, while not extensively characterized in existing literature, belongs to a class of 2-arylthiazole derivatives that have demonstrated a wide array of biological activities. This guide synthesizes the available data on structurally related compounds to propose a putative mechanism of action for this compound. We hypothesize that this compound primarily functions as an enzyme inhibitor , with a strong potential to target protein kinases involved in oncogenic signaling pathways. This document provides a comprehensive theoretical framework, outlines key experimental protocols to validate the proposed mechanism, and discusses the therapeutic potential of this chemical entity.

Introduction: The Thiazole Moiety as a Privileged Scaffold

The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, is a "privileged scaffold" in drug discovery. Its unique electronic properties and ability to form multiple non-covalent interactions allow it to bind with high affinity to a variety of biological targets.[1][2] This versatility is evidenced by its presence in a diverse range of pharmaceuticals, from the anticancer kinase inhibitor Dabrafenib to the essential nutrient Vitamin B1 (Thiamine).[1][3]

Derivatives of the 2-arylthiazole class, to which this compound belongs, have shown significant promise as inhibitors of enzymes crucial to disease pathogenesis.[1][2] Notably, these compounds have been investigated for their roles as:

-

Anticancer Agents: Through the inhibition of protein kinases (e.g., B-RAFV600E, PI3K), c-Met kinase, and tubulin polymerization.[1][3][4]

-

Enzyme Inhibitors: Targeting enzymes such as carbonic anhydrase and cholinesterases, indicating potential in neurological disorders.[5][6]

-

Antimicrobial Agents: Exhibiting activity against various bacterial and fungal strains.[7][8]

The subject of this guide, this compound (CAS: 21160-53-2), remains a largely unexplored molecule.[9] However, its structural components—the 2-phenylthiazole core, the electron-withdrawing 4-bromophenyl group, and the 4-methanol substituent—provide critical clues to its potential biological function. This guide will deconstruct these features to build a data-driven hypothesis for its mechanism of action.

Synthesis and Chemical Profile

The synthesis of this compound and its analogs typically follows the well-established Hantzsch thiazole synthesis. This method involves the condensation of a thioamide with an α-haloketone. For the target compound, a plausible synthetic route begins with 4-bromothiobenzamide and 1,3-dichloroacetone, followed by reduction of the resulting aldehyde.

A generalized synthetic workflow is presented below. The rationale for this multi-step synthesis is its efficiency and modularity, allowing for the generation of a library of analogs for structure-activity relationship (SAR) studies.

Caption: A plausible synthetic workflow for this compound.

Proposed Mechanism of Action: Kinase Inhibition

Based on extensive evidence from structurally analogous compounds, we propose that This compound acts as a Type I or Type II kinase inhibitor. The 2-arylthiazole core can function as a hinge-binding motif, occupying the ATP-binding pocket of the kinase.

Causality behind this Hypothesis:

-

Prevalence in Kinase Inhibitors: The 2-arylthiazole scaffold is present in numerous known kinase inhibitors, including Dasatinib and Dabrafenib.[3] This recurring motif suggests a conserved binding mode to the ATP pocket.

-

Antiproliferative Activity of Analogs: Compounds with the 4-(4-bromophenyl)thiazole core have demonstrated potent antiproliferative effects against various cancer cell lines, a hallmark of kinase inhibition.[8][10][11]

-

Structure-Activity Relationship (SAR) Insights: The 4-bromophenyl group is an electron-withdrawing moiety that can participate in halogen bonding or other key interactions within a protein's active site, potentially enhancing binding affinity.[7][12] The methanol group at the 4-position of the thiazole ring can act as a hydrogen bond donor or acceptor, providing an additional anchor point within the target's binding site.

A generalized signaling pathway that could be targeted is the RAS/RAF/MEK/ERK pathway, which is frequently dysregulated in cancer.

References

- 1. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Discovery of 4-Substituted Methoxybenzoyl-Aryl-Thiazole as Novel Anticancer Agents: Synthesis, Biological Evaluation and Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 2-Amino thiazole derivatives as inhibitors of some metabolic enzymes: An in vitro and in silico study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. 4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 21160-53-2|this compound|BLD Pharm [bldpharm.com]

- 10. Development in the Synthesis of Bioactive Thiazole-Based Heterocyclic Hybrids Utilizing Phenacyl Bromide - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents [mdpi.com]

Spectroscopic Analysis of (2-(4-Bromophenyl)thiazol-4-yl)methanol: A Technical Guide

An In-depth Examination of NMR, IR, and MS Data for a Key Pharmaceutical Intermediate

This technical guide provides a detailed analysis of the spectroscopic data for (2-(4-Bromophenyl)thiazol-4-yl)methanol, a heterocyclic compound of significant interest in medicinal chemistry and drug development. The structural elucidation of such molecules is fundamental to ensuring their purity, confirming their identity, and understanding their chemical behavior. This document, intended for researchers, scientists, and professionals in drug development, offers a comprehensive interpretation of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. While direct experimental spectra for this specific molecule are not widely available in the public domain, this guide synthesizes expected spectral characteristics based on extensive data from closely related 2-aryl-4-substituted thiazole derivatives.

Molecular Structure and Spectroscopic Rationale

The unique arrangement of a bromophenyl group at the 2-position and a methanol substituent at the 4-position of the thiazole ring gives rise to a distinct spectroscopic fingerprint. The following sections will deconstruct the expected signals in ¹H NMR, ¹³C NMR, IR, and MS, explaining the underlying principles of chemical shifts, vibrational modes, and fragmentation patterns that validate the structure of this compound.

Molecular Diagram

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for this compound, based on analysis of analogous compounds found in the literature.[1][2]

¹H NMR (Proton NMR) Data

The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Notes |

| Thiazole-H5 | ~7.2 - 7.5 | Singlet (s) | 1H | The exact shift is influenced by the substituents on the thiazole ring. |

| Bromophenyl-H (ortho to thiazole) | ~7.8 - 8.0 | Doublet (d) | 2H | These protons are deshielded by the thiazole ring. |

| Bromophenyl-H (meta to thiazole) | ~7.6 - 7.7 | Doublet (d) | 2H | These protons are coupled to the ortho protons. |

| -CH₂OH | ~4.7 - 4.9 | Singlet (s) or Doublet (d) | 2H | The multiplicity may vary depending on the coupling with the -OH proton. |

| -CH₂OH | Variable (broad singlet) | Broad Singlet (br s) | 1H | The chemical shift is concentration and solvent dependent. |

Experimental Protocol: ¹H NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

Instrumentation: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.

-

Data Acquisition: Obtain a standard one-dimensional proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale to the residual solvent peak.

¹³C NMR (Carbon-13 NMR) Data

The ¹³C NMR spectrum reveals the number of non-equivalent carbon atoms in the molecule.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Notes |

| Thiazole C2 | ~165 - 170 | Attached to nitrogen and sulfur, and the bromophenyl group. |

| Thiazole C4 | ~150 - 155 | Attached to the methanol group. |

| Thiazole C5 | ~115 - 120 | The only C-H carbon on the thiazole ring. |

| Bromophenyl C (ipso, attached to thiazole) | ~130 - 135 | Quaternary carbon. |

| Bromophenyl C (ortho) | ~128 - 130 | Aromatic CH carbons. |

| Bromophenyl C (meta) | ~132 - 134 | Aromatic CH carbons. |

| Bromophenyl C (para, attached to Br) | ~125 - 128 | Carbon bearing the bromine atom. |

| -C H₂OH | ~60 - 65 | Aliphatic carbon attached to the hydroxyl group. |

Infrared (IR) Spectroscopy

IR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds.

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Intensity | Functional Group |

| O-H Stretch | 3200 - 3600 | Broad, Strong | Alcohol (-OH) |

| C-H Stretch (Aromatic) | 3000 - 3100 | Medium | Aryl C-H |

| C-H Stretch (Aliphatic) | 2850 - 3000 | Medium | -CH₂- |

| C=N Stretch (Thiazole) | 1600 - 1650 | Medium | Imine |

| C=C Stretch (Aromatic) | 1450 - 1600 | Medium to Strong | Phenyl Ring |

| C-O Stretch | 1000 - 1260 | Strong | Alcohol C-O |

| C-Br Stretch | 500 - 600 | Medium to Strong | Aryl Bromide |

Experimental Protocol: IR Spectroscopy

-

Sample Preparation: Prepare a KBr pellet by mixing a small amount of the solid sample with dry potassium bromide powder and pressing it into a thin, transparent disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory.

-

Instrumentation: Record the spectrum using a Fourier-Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: Collect the spectrum over the range of 4000-400 cm⁻¹.

-

Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity and structure.

| Ion | Predicted m/z | Notes |

| [M]⁺ | 270/272 | Molecular ion peak, showing the characteristic isotopic pattern for one bromine atom (¹⁹Br and ⁸¹Br in approximately 1:1 ratio). |

| [M-H₂O]⁺ | 252/254 | Loss of a water molecule from the alcohol. |

| [M-CH₂OH]⁺ | 239/241 | Loss of the hydroxymethyl radical. |

| [C₉H₅BrNS]⁺ | 238/240 | Fragmentation of the side chain. |

Fragmentation Pathway Diagram

Caption: Predicted mass spectrometry fragmentation of the title compound.

Experimental Protocol: Mass Spectrometry

-

Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer via direct infusion or after separation by liquid chromatography (LC-MS).

-

Ionization: Use a suitable ionization technique, such as Electrospray Ionization (ESI) or Electron Impact (EI).

-

Mass Analysis: Analyze the resulting ions using a mass analyzer (e.g., quadrupole, time-of-flight).

-

Data Interpretation: Identify the molecular ion peak and characteristic fragment ions to confirm the molecular weight and structural features.

Conclusion

The comprehensive spectroscopic analysis outlined in this guide provides a robust framework for the structural confirmation of this compound. The predicted NMR, IR, and MS data, derived from the established principles of spectroscopy and comparison with related structures, offer a detailed and self-validating system for the identification and characterization of this important pharmaceutical building block. Researchers and drug development professionals can leverage this information to ensure the quality and integrity of their starting materials and intermediates, which is a critical step in the development of new therapeutic agents.

References

An In-Depth Technical Guide to the In Silico Modeling of (2-(4-Bromophenyl)thiazol-4-yl)methanol Interactions

Abstract

This technical guide provides a comprehensive framework for the in silico characterization of interactions involving (2-(4-Bromophenyl)thiazol-4-yl)methanol. The thiazole scaffold is a cornerstone in medicinal chemistry, recognized for its presence in a multitude of pharmacologically active agents.[1][2] Derivatives of thiazole are known to exhibit a wide range of therapeutic activities, including anticancer, antimicrobial, and anti-inflammatory properties.[3] This document details a complete computational workflow, commencing with target identification and proceeding through molecular docking, molecular dynamics (MD) simulations, and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction. The methodologies are designed to be robust and reproducible, providing researchers, scientists, and drug development professionals with a blueprint for investigating small molecule-protein interactions. By explaining the causality behind procedural choices and grounding protocols in established scientific principles, this guide serves as a practical resource for leveraging computational tools to accelerate drug discovery.

Introduction: The Significance of the Thiazole Scaffold and In Silico Modeling

The molecule this compound features a thiazole ring, a heterocyclic motif of significant interest in drug discovery.[1][2] Thiazole derivatives are integral to numerous FDA-approved drugs and are continuously explored for novel therapeutic applications. The presence of a bromophenyl group suggests potential for halogen bonding and other specific interactions that can enhance binding affinity and selectivity.

In silico modeling has become an indispensable component of modern drug discovery, offering a cost-effective and time-efficient alternative to traditional high-throughput screening.[4][5][6][7][8] These computational methods allow for the rapid assessment of a compound's potential by predicting its binding affinity to a biological target, elucidating interaction mechanisms at an atomic level, and evaluating its pharmacokinetic profile.[4][9][10] This guide will use this compound as a case study to demonstrate a rigorous in silico workflow, from initial hypothesis to dynamic validation.

Overall Workflow

The computational investigation is structured as a multi-stage process. It begins with identifying a plausible biological target, proceeds to predict the binding mode and affinity, evaluates the stability of the resulting complex, and concludes with an assessment of the molecule's drug-like properties.

Caption: A high-level overview of the integrated in silico modeling and validation workflow.

Section 1: Target Identification and Characterization

While this compound is not extensively documented with a specific biological target, the broader class of thiazole derivatives shows significant activity against a range of targets, particularly protein kinases involved in cancer.[2] For the purpose of this guide, we will select a hypothetical yet plausible target: Epidermal Growth Factor Receptor (EGFR) kinase , a well-validated target in oncology.

Rationale for Target Selection:

-

Precedent: Many existing kinase inhibitors feature heterocyclic scaffolds similar to thiazole.

-

Structural Availability: The Protein Data Bank (PDB) contains numerous high-resolution crystal structures of EGFR, which is essential for structure-based drug design.[11]

-

Therapeutic Relevance: EGFR is a critical target in various cancers, making it a high-value subject for inhibitor design.

Protocol 1: Target Structure Acquisition and Preparation

-

Search the Protein Data Bank (PDB): Access the RCSB PDB database.[11] Search for a high-resolution (<2.5 Å) crystal structure of human EGFR kinase domain in complex with a known inhibitor. For this guide, we select PDB ID: 2GS2 .

-

Structure Inspection: Use a molecular visualization tool like PyMOL or UCSF Chimera to inspect the structure. Identify the protein chains, co-crystallized ligand, water molecules, and any cofactors.

-

Preparation using AutoDock Tools:

-

Load the PDB file (2GS2.pdb).

-

Remove water molecules and the original co-crystallized ligand. This is a critical step to ensure the binding site is accessible to our new ligand.

-

Add polar hydrogens, as they are essential for correct hydrogen bonding calculations.

-

Compute Gasteiger charges, which are necessary for the AutoDock scoring function.

-

Save the prepared receptor file in the PDBQT format (e.g., receptor.pdbqt). The PDBQT format includes atomic coordinates, charges, and atom types required for docking.[12]

-

Section 2: Molecular Docking Studies

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor.[4][13][14] This step is fundamental for hypothesizing the binding mode and estimating the binding affinity. We will use AutoDock Vina, a widely used and robust docking program.[15][16]

Protocol 2: Ligand Preparation

-

Obtain Ligand Structure: The 2D structure of this compound can be drawn using chemical drawing software like ChemDraw or sourced from databases like PubChem (if available).

-

2D to 3D Conversion: Convert the 2D structure into a 3D conformation using a program like Open Babel or the functionality within AutoDock Tools.

-

Energy Minimization: Perform an energy minimization of the 3D structure using a force field (e.g., MMFF94) to obtain a low-energy, stable conformation.

-

Prepare for Docking:

-

Load the 3D ligand structure into AutoDock Tools.

-

Detect the rotatable bonds. Vina will explore the conformational space of the ligand by rotating these bonds.

-

Save the prepared ligand file in PDBQT format (e.g., ligand.pdbqt).

-

Protocol 3: Docking Simulation with AutoDock Vina

-

Define the Binding Site (Grid Box): The docking search space must be defined. A common strategy is to center the grid box on the position of the co-crystallized ligand in the original PDB structure.[15][17]

-

In AutoDock Tools, center the grid box on the active site of the EGFR kinase domain.

-

Ensure the box dimensions (e.g., 25 x 25 x 25 Å) are large enough to encompass the entire binding pocket and allow for full rotational and translational freedom of the ligand.[15]

-

Save the grid parameters to a configuration file (e.g., conf.txt).

-

-

Create Configuration File: The conf.txt file specifies the input files and search space parameters for Vina.

-

Run Vina: Execute the docking simulation from the command line.

-

Analyze Results: Vina will generate an output file (output.pdbqt) containing multiple binding poses ranked by their predicted binding affinity (in kcal/mol).[13] The log.txt file contains the binding affinity scores for each pose. The most negative score represents the most favorable predicted binding.

Caption: Detailed workflow for molecular docking using AutoDock Vina.

Data Presentation: Docking Results

| Pose | Binding Affinity (kcal/mol) | Key Interacting Residues (Example) | Interaction Type |

| 1 | -9.2 | Met793, Leu718, Gly796 | H-Bond, Hydrophobic |

| 2 | -8.8 | Cys797, Leu844 | Hydrophobic |

| 3 | -8.5 | Thr790, Asp855 | H-Bond |

Note: Data is illustrative. Actual results will be generated by the simulation.

Section 3: Molecular Dynamics (MD) Simulations

While docking provides a static snapshot of the binding, Molecular Dynamics (MD) simulations offer insights into the dynamic behavior of the protein-ligand complex over time.[18][19][20] This step is crucial for assessing the stability of the predicted binding pose and understanding conformational changes.[18][21] We will outline a protocol using GROMACS, a powerful and widely-used MD engine.[22][23]

Protocol 4: MD Simulation with GROMACS

-

System Preparation:

-

Complex Creation: Combine the coordinates of the receptor (receptor.pdbqt) and the best-ranked ligand pose from Vina (output.pdbqt) into a single PDB file for the complex.

-

Force Field Selection: Choose an appropriate force field (e.g., CHARMM36 for the protein, CGenFF for the ligand).[24] The force field is a set of parameters that defines the potential energy of the system.

-

Topology Generation: Generate topology files for both the protein (pdb2gmx) and the ligand. Ligand parameterization often requires a server like the CGenFF server.[24][25]

-

-

Solvation and Ionization:

-

Define a simulation box (e.g., cubic or dodecahedron) and fill it with a suitable water model (e.g., TIP3P).

-

Add ions (e.g., Na+ and Cl-) to neutralize the system's net charge and mimic physiological salt concentration.

-

-

Simulation Steps:

-

Energy Minimization: Perform a steep descent energy minimization to remove steric clashes and relax the system.

-

Equilibration: Conduct a two-phase equilibration. First, under an NVT ensemble (constant Number of particles, Volume, and Temperature) to stabilize the system's temperature. Second, under an NPT ensemble (constant Number of particles, Pressure, and Temperature) to stabilize the pressure and density.[24] Position restraints are typically applied to the protein and ligand heavy atoms during this phase to allow the solvent to equilibrate around them.[24]

-

Production MD: Run the final production simulation without restraints for a duration sufficient to observe the desired phenomena (e.g., 100 ns).[21]

-

-

Trajectory Analysis:

-

Root Mean Square Deviation (RMSD): Calculate the RMSD of the protein backbone and the ligand to assess the stability of the complex. A stable RMSD plot indicates that the complex has reached equilibrium.

-

Root Mean Square Fluctuation (RMSF): Calculate the RMSF per residue to identify flexible regions of the protein.

-

Interaction Analysis: Analyze hydrogen bonds, hydrophobic contacts, and other interactions between the ligand and protein throughout the simulation to confirm the stability of the key interactions identified in docking.

-

Caption: Step-by-step workflow for a protein-ligand Molecular Dynamics simulation using GROMACS.

Section 4: In Silico ADMET Prediction

Early assessment of ADMET properties is critical to reduce late-stage drug candidate attrition.[9][10][26] Web-based tools provide rapid predictions based on a compound's structure. We will use the SwissADME web server, a free and comprehensive tool.[27][28][29]

Protocol 5: ADMET Prediction with SwissADME

-

Input Structure: Navigate to the SwissADME website and input the SMILES string or draw the structure of this compound.

-

Run Prediction: Execute the prediction. The server computes a wide range of properties.

-

Analyze Key Parameters:

-

Physicochemical Properties: Molecular Weight, LogP (lipophilicity), water solubility.

-

Pharmacokinetics: Gastrointestinal (GI) absorption, Blood-Brain Barrier (BBB) permeation, P-glycoprotein substrate/inhibitor status.

-

Drug-Likeness: Compliance with rules like Lipinski's Rule of Five, which helps to assess if a compound has properties that would make it a likely orally active drug.

-

Medicinal Chemistry Friendliness: Alerts for potentially problematic fragments (e.g., PAINS - Pan-Assay Interference Compounds).

-

Data Presentation: Predicted ADMET Properties

| Property | Predicted Value | Acceptable Range/Criteria |

| Molecular Weight | 270.15 g/mol | < 500 (Lipinski) |

| LogP (iLOGP) | 2.85 | < 5 (Lipinski) |

| GI Absorption | High | High |

| BBB Permeant | No | Target Dependent |

| Lipinski Violations | 0 | ≤ 1 |

| PAINS Alert | 0 | 0 |

Note: Data is illustrative and based on typical values for similar structures. Actual results will be generated by the SwissADME server.

Conclusion and Future Directions

This guide has outlined a comprehensive in silico workflow for characterizing the interactions of this compound. The process began with the rational selection of EGFR kinase as a biological target, followed by molecular docking to predict a high-affinity binding pose. The stability of this pose was then interrogated using molecular dynamics simulations, and the compound's drug-like properties were assessed via ADMET prediction.

The collective results from this computational pipeline provide a strong, data-driven hypothesis for the mechanism of action and therapeutic potential of this compound. However, it is imperative to recognize that in silico models are predictive tools. The next logical step is experimental validation. Key validation experiments would include:

-

Biochemical Assays: An in vitro kinase assay to determine the IC50 value of the compound against EGFR.

-

Biophysical Methods: Techniques like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) to measure the binding affinity (KD) and thermodynamics of the interaction.

-

Structural Biology: Co-crystallization of the compound with the EGFR kinase domain to obtain an experimental structure of the complex, which serves as the ultimate validation of the predicted binding mode.

By integrating rigorous computational modeling with targeted experimental validation, researchers can significantly enhance the efficiency and success rate of the drug discovery process.

References

- 1. nbinno.com [nbinno.com]

- 2. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A review on thiazole based compounds andamp; it’s pharmacological activities [wisdomlib.org]

- 4. Molecular Docking: A powerful approach for structure-based drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ymerdigital.com [ymerdigital.com]

- 6. Molecular Docking: A structure-based drug designing approach [jscimedcentral.com]

- 7. scispace.com [scispace.com]

- 8. tandfonline.com [tandfonline.com]

- 9. fiveable.me [fiveable.me]

- 10. ADMET Predictions - Computational Chemistry Glossary [deeporigin.com]

- 11. Protein Structure Databases: PDB, PDBe & PDBsum [proteinstructures.com]

- 12. eagonlab.github.io [eagonlab.github.io]

- 13. Molecular Docking Tutorial: A Step-by-Step Guide for Beginners — ChemCopilot: PLM + AI for Chemical Industry [chemcopilot.com]

- 14. Molecular Docking and Structure-Based Drug Design Strategies [mdpi.com]

- 15. youtube.com [youtube.com]

- 16. bioinformaticsreview.com [bioinformaticsreview.com]

- 17. youtube.com [youtube.com]

- 18. bpc.uni-frankfurt.de [bpc.uni-frankfurt.de]

- 19. portal.valencelabs.com [portal.valencelabs.com]

- 20. A Guide to In Silico Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 21. pubs.acs.org [pubs.acs.org]

- 22. GROMACS Tutorials [mdtutorials.com]

- 23. GROMACS tutorial | Biomolecular simulations [ebi.ac.uk]

- 24. GROMACS: MD Simulation of a Protein-Ligand Complex [angeloraymondrossi.github.io]

- 25. bioinformaticsreview.com [bioinformaticsreview.com]

- 26. aurlide.fi [aurlide.fi]

- 27. SwissADME - SIB Swiss Institute of Bioinformatics [expasy.org]

- 28. SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 29. Molecular Modelling Group [molecular-modelling.ch]

An In-depth Technical Guide to the Solubility of (2-(4-Bromophenyl)thiazol-4-yl)methanol

Abstract

This technical guide provides a comprehensive overview of the solubility of (2-(4-Bromophenyl)thiazol-4-yl)methanol, a heterocyclic compound of significant interest in medicinal chemistry and materials science. In the absence of extensive published experimental data for this specific molecule, this document establishes a framework for understanding and determining its solubility profile. We delve into the theoretical underpinnings of solubility, present detailed, field-proven experimental protocols for its determination, and discuss the critical role of physicochemical properties. This guide is designed for researchers, scientists, and drug development professionals, offering both the foundational knowledge and practical methodologies required to conduct robust solubility assessments, a cornerstone of successful compound development.[1][2][3][4]

Introduction: The Critical Role of Solubility in Compound Development

This compound is a substituted thiazole derivative. The thiazole ring is a key pharmacophore found in numerous approved drugs, valued for its diverse biological activities.[5] As a functionalized building block, this compound serves as a crucial intermediate in the synthesis of more complex molecules destined for pharmaceutical and agrochemical applications.

The journey of a new chemical entity from the laboratory to a viable product is critically dependent on its physicochemical properties, with solubility being paramount. Solubility dictates a compound's behavior in various environments, influencing everything from reaction kinetics during synthesis to bioavailability in a physiological setting.[2][5] Poor solubility can terminate the development of an otherwise potent drug candidate due to insurmountable challenges in formulation and absorption.[1][4] Therefore, a thorough understanding and quantitative determination of a compound's solubility in a range of solvents is not merely a routine measurement but a fundamental step in risk mitigation and strategic development.[3]

This guide will equip the reader with the theoretical and practical tools to comprehensively evaluate the solubility of this compound.

Physicochemical Profile and Its Influence on Solubility

While specific experimental data for this compound is limited, we can infer its likely behavior by analyzing its structure and the properties of related compounds.

-

Chemical Structure: C₁₀H₈BrNOS

-

Molecular Weight: 270.15 g/mol

-

Key Structural Features:

-